An In-depth Technical Guide to 3-Bromo-2-fluorobenzenesulfonyl chloride
An In-depth Technical Guide to 3-Bromo-2-fluorobenzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-fluorobenzenesulfonyl chloride (CAS No. 1214372-19-6), a key halogenated aromatic sulfonyl chloride. This document delves into its fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and significant applications, particularly its role as a versatile building block in medicinal chemistry and drug development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering expert insights into its handling, characterization, and strategic utilization in complex molecular design.
Introduction: Strategic Importance in Synthesis
3-Bromo-2-fluorobenzenesulfonyl chloride is a highly functionalized aromatic compound that has garnered significant interest as a synthetic intermediate. Its molecular architecture is distinguished by three key reactive sites: a highly electrophilic sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the electronic properties and metabolic stability of derivative molecules.
The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a privileged functional group present in a vast array of clinically significant drugs, including antibacterial, anticancer, and antiviral agents.[1] The strategic placement of the bromo and fluoro substituents provides medicinal chemists with the tools to perform late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide serves to elucidate the properties and reactivity that make this compound a valuable asset in modern organic synthesis.
Molecular Structure and Chemical Identifiers
A precise understanding of the molecule's identity is paramount for any scientific endeavor. The structural and identifying information for 3-Bromo-2-fluorobenzenesulfonyl chloride is summarized below.
| Identifier | Value | Source |
| CAS Number | 1214372-19-6 | |
| Molecular Formula | C₆H₃BrClFO₂S | |
| Molecular Weight | 273.51 g/mol | |
| IUPAC Name | 3-bromo-2-fluorobenzenesulfonyl chloride | |
| InChI | 1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |
| InChIKey | HCIVRVSTKMVMGM-UHFFFAOYSA-N | |
| SMILES | O=S(Cl)(C1=C(F)C(Br)=CC=C1) | N/A |
Physicochemical and Spectroscopic Properties
The physical properties of 3-Bromo-2-fluorobenzenesulfonyl chloride dictate its handling, storage, and reaction conditions. These properties are consolidated from supplier technical data sheets.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Ambient Temperature |
Spectroscopic Characterization
While specific spectral data is not publicly cataloged, the structure of 3-Bromo-2-fluorobenzenesulfonyl chloride allows for predictable characterization using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and adjacent protons.
-
¹⁹F NMR : A single resonance, likely a doublet of doublets, would be observed due to coupling with neighboring aromatic protons.
-
¹³C NMR : Six distinct signals would be present in the aromatic region, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) providing key structural information.
-
-
Infrared (IR) Spectroscopy : Strong characteristic absorption bands would be visible for the S=O asymmetric and symmetric stretches of the sulfonyl chloride group, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
Synthesis and Manufacturing
Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction. This established and scalable methodology is the most probable route for the industrial production of 3-Bromo-2-fluorobenzenesulfonyl chloride.
Proposed Synthetic Workflow
The synthesis begins with 3-Bromo-2-fluoroaniline, a readily available starting material.[2][3][4]
Step 1: Diazotization. The process involves the treatment of 3-Bromo-2-fluoroaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
Step 2: Sulfonyl Chlorination. The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) saturated with a copper(I) or copper(II) chloride catalyst. This effects the substitution of the diazonium group with a sulfonyl chloride moiety, liberating nitrogen gas.[5]
Caption: Proposed synthetic pathway for 3-Bromo-2-fluorobenzenesulfonyl chloride.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-fluorobenzenesulfonyl chloride is rooted in the predictable and powerful reactivity of its sulfonyl chloride functional group.
Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
The primary application of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[6][7] This reaction is highly efficient and proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.
The resulting sulfonamide linkage is a key pharmacophore in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, mimicking the geometry of a peptide bond while being resistant to hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 5. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
